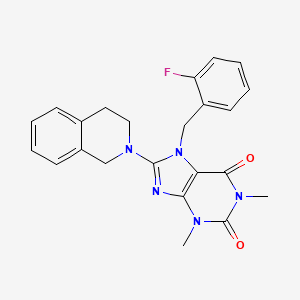
8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with unique chemical properties. It finds use in a variety of scientific applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting with the appropriate isoquinoline and purine precursors.
Synthetic Routes:
Reaction Conditions: : Typical reaction conditions may include the use of polar solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux.
Industrial Production: : In an industrial setting, this compound can be produced via continuous flow processes to ensure higher yields and purity.
Chemical Reactions Analysis
Oxidation: : The compound may undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reduction of the fluorobenzyl moiety can be achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: : It can participate in nucleophilic substitution reactions, especially at the isoquinoline ring.
Major Products: : The major products depend on the specific reagents and conditions used. For instance, oxidation might yield a corresponding carboxylic acid, while reduction could produce the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a probe to study enzymatic interactions due to its ability to interact with purine-binding proteins.
Medicine: : Explored for potential therapeutic effects in treating certain neurological disorders.
Industry: : Utilized in the development of novel materials due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action is primarily through its interaction with specific molecular targets such as purine receptors and enzymes. It may modulate biochemical pathways by influencing the binding affinity and activity of these targets, which can result in various physiological effects.
Comparison with Similar Compounds
Compared to other purine derivatives:
8-(3,4-Dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a unique combination of a fluorobenzyl group and isoquinoline ring, providing distinct binding properties.
Similar Compounds: : Examples include 1,3-dimethylxanthine (theobromine) and 1,3,7-trimethylxanthine (caffeine). the additional functional groups in this compound confer different chemical and biological activities.
This detailed breakdown highlights the unique features and broad applicability of this fascinating compound. What are you most curious about—its synthesis, its applications, or perhaps its effects in biological systems?
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(14-17-9-5-6-10-18(17)24)22(25-20)28-12-11-15-7-3-4-8-16(15)13-28/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLSAIXCYFREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
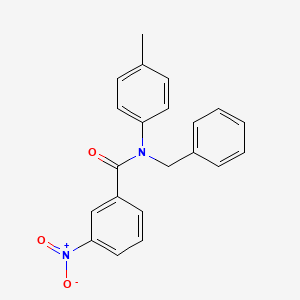
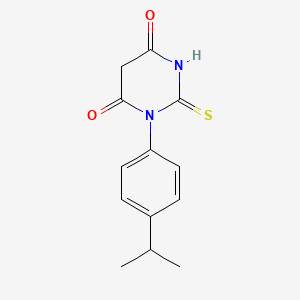
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5751146.png)
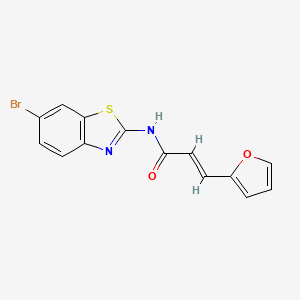
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
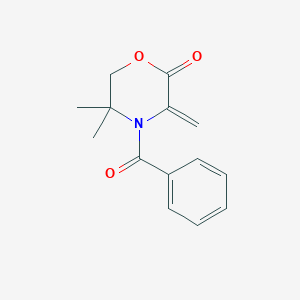
![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
![N-[(4-BROMOPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5751180.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
![ethyl 4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5751189.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
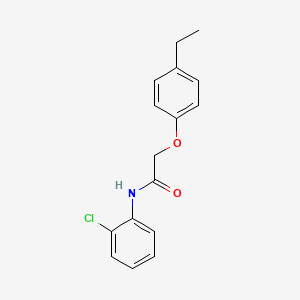
![4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE](/img/structure/B5751219.png)
